molecular formula C10H14BrClN2O B15314408 (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride

Cat. No.: B15314408
M. Wt: 293.59 g/mol
InChI Key: RWOYKIKZGJOMQV-SBSPUUFOSA-N
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Description

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride is a chiral small molecule characterized by a 4-bromophenyl group attached to a propionamide backbone with an N-methyl substituent. The compound’s stereochemistry is defined by the (2R) configuration, which is critical for its biological activity and interaction with enantioselective targets. Its molecular formula is C₁₀H₁₄BrClN₂O, with a molecular weight of 317.59 g/mol . The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence receptor binding kinetics. This compound is typically used in pharmaceutical research as a building block for drug candidates targeting neurological and metabolic disorders.

Properties

Molecular Formula

C10H14BrClN2O

Molecular Weight

293.59 g/mol

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H13BrN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m1./s1

InChI Key

RWOYKIKZGJOMQV-SBSPUUFOSA-N

Isomeric SMILES

CNC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps. One common method includes the reaction of (2R)-2-amino-3-(4-bromophenyl)propanoic acid with N-methylamine under specific conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Derivatives

Compound Name Molecular Formula Substituent(s) Functional Group Molecular Weight (g/mol) Key Properties/Applications
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide HCl C₁₀H₁₄BrClN₂O 4-Bromo N-methylpropanamide 317.59 High lipophilicity; CNS drug development
(2R)-2-amino-3-(4-chlorophenyl)propyl(aminocarbonyl) methylcarbamate C₁₃H₁₇ClN₃O₃ 4-Chloro Carbamate 310.75 Enhanced metabolic stability
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl C₁₁H₁₄BrClFNO₂ 4-Bromo, 2-Fluoro Ester 331.59 Increased electrophilicity; prodrug potential
4-Bromo-D-phenylalanine hydrochloride C₉H₁₀BrNO₂·HCl 4-Bromo Carboxylic acid 290.55 Amino acid analog; enzyme inhibition studies

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine (Table 1) may enhance van der Waals interactions in hydrophobic binding pockets. Fluorine, as in the 4-bromo-2-fluoro derivative, introduces electronegativity that can alter π-π stacking .
  • Functional Groups: The N-methylpropanamide group in the target compound improves metabolic stability over ester derivatives (e.g., methyl propanoate HCl in Table 1), which are prone to hydrolysis .

Analogues with Polar Substituents

Table 2: Hydroxyl and Sulfur-Containing Derivatives

Compound Name Molecular Formula Substituent(s) Functional Group Molecular Weight (g/mol) Key Properties/Applications
(R)-2-amino-3-(4-hydroxyphenyl)propanaMide HCl C₉H₁₃ClN₂O₂ 4-Hydroxy Propanamide 216.67 Increased polarity; antioxidant research
(2R)-2-amino-3-[(acetamidomethyl)sulfanyl]propanamide HCl C₆H₁₄ClN₃O₂S Sulfur-linked Thioether 227.71 Chelation potential; metal-binding studies

Key Observations :

  • Polarity : The 4-hydroxyphenyl analogue (Table 2) exhibits higher water solubility due to the hydroxyl group, making it suitable for aqueous-phase assays .
  • Sulfur Incorporation : The thioether group in the sulfur-containing derivative (Table 2) may confer redox activity or metal-binding capabilities, diverging from the bromophenyl compound’s primary role in receptor targeting .

Stereochemical and Backbone Variations

Table 3: Stereoisomers and Backbone-Modified Analogues

Compound Name Molecular Formula Stereochemistry Backbone Modification Molecular Weight (g/mol) Key Properties/Applications
(2S)-2-amino-3-benzylpropyl(aminocarbonyl)methylcarbamate C₁₄H₁₉N₃O₃ 2S Benzyl substitution 277.32 Altered enantioselectivity; protease inhibition
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl C₁₂H₁₆ClFN₂O₂ - Extended alkyl chain 286.72 Improved blood-brain barrier penetration

Key Observations :

  • Stereochemistry : The (2R) configuration in the target compound is crucial for its activity, as mirrored in the (2S)-benzyl derivative’s distinct biological profile .
  • Backbone Flexibility: The extended alkyl chain in the 3-fluoro-4-methoxy derivative (Table 3) enhances membrane permeability, a trait less pronounced in the rigid bromophenyl structure .

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